5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-17(2)34-20-11-9-19(10-12-20)26-28-23(18(3)35-26)16-30-13-14-31-24(27(30)32)15-22(29-31)21-7-5-6-8-25(21)33-4/h5-15,17H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSQRCJQPUNATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that falls within the class of pyrazolo[1,5-a]pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for its application in drug discovery and development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol. The structure features multiple functional groups, including an isopropoxy group, methyloxazole, and methoxyphenyl moieties, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₅ |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 946296-10-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing pyrazole and oxazole moieties. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have demonstrated cytotoxic effects against human cancer cell lines in various assays .
Analgesic and Anti-inflammatory Effects
The analgesic activity of oxazole derivatives has been documented in numerous studies. For example, compounds with similar structural features have been evaluated using the writhing test and hot plate test in animal models, showing significant pain relief effects without notable toxicity . Molecular docking studies suggest that these compounds may interact with pain-related receptors such as COX-2 and TRPV1, indicating their potential as anti-inflammatory agents .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrazolo[1,5-a]pyrazine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions enhanced antimicrobial and anticancer activities significantly.
- Molecular Docking Studies : Another research focused on molecular docking simulations to predict the binding affinities of similar compounds against COX-1 and COX-2 enzymes. The findings suggested that certain derivatives could selectively inhibit these enzymes, potentially leading to reduced inflammation and pain .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:
- Coupling of oxazole and pyrazolo-pyrazine intermediates : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Catalysts like Pd-based systems may enhance cross-coupling efficiency .
- Purification : Use preparative HPLC or column chromatography to isolate intermediates and final products, ensuring >95% purity .
- Functional group stability : Protect reactive groups (e.g., methoxy and isopropoxy substituents) during acidic/basic conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
- NMR spectroscopy : Prioritize H and C NMR to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–8.5 ppm) and oxazole methyl groups (δ 2.1–2.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (±1 ppm accuracy) and fragmentation patterns to confirm structural integrity .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, critical for docking studies .
Q. What are the critical factors influencing the compound’s solubility and stability, and how can they be experimentally optimized?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Modify formulation using cyclodextrins or liposomal encapsulation if poor aqueous solubility is observed .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Add antioxidants (e.g., BHT) if oxidation of the pyrazine ring occurs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents like the 4-isopropoxyphenyl group in biological activity?
- Synthetic analogs : Replace the 4-isopropoxyphenyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups. Compare bioactivity in assays targeting kinases or inflammatory pathways .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like COX-2 or PI3K. Validate with mutagenesis studies .
Q. What computational approaches are recommended to predict the binding interactions of this compound with potential biological targets?
- Molecular dynamics (MD) simulations : Simulate binding pocket flexibility using GROMACS. Prioritize targets with conserved hydrophobic pockets (e.g., EGFR) .
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at the oxazole-pyrazine interface to identify reactive hotspots .
Q. How can researchers resolve contradictions in reported biological activity data across studies involving similar pyrazolo[1,5-a]pyrazin derivatives?
- Orthogonal assays : Confirm antitumor activity via both MTT and clonogenic assays. Cross-validate kinase inhibition using biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot) methods .
- Standardized protocols : Adopt uniform cell lines (e.g., A549 for NSCLC) and dosing regimens to minimize variability .
Q. What strategies are effective for optimizing the regioselectivity of pyrazole ring formation during synthesis?
- Microwave-assisted synthesis : Enhance reaction kinetics and selectivity for pyrazole cyclization (e.g., 150°C, 30 min) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to direct regioselective bond formation .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield Optimization Strategy | Reference |
|---|---|---|---|
| Oxazole formation | Chlorinated aromatics, 80°C, DMF | Solvent swap to THF for lower byproducts | |
| Pyrazole coupling | Pd(PPh), KCO, 110°C | Microwave irradiation (20% yield boost) |
Q. Table 2. Biological Assay Design for Contradiction Resolution
| Assay Type | Target Pathway | Key Metrics | Validation Method |
|---|---|---|---|
| MTT assay | Cell proliferation | IC, Hill slope | Clonogenic survival |
| ADP-Glo kinase assay | PI3K/AKT/mTOR | ATP consumption, inhibition % | Western blot (p-AKT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
